molecular formula C26H40N2O3 B315830 2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE

2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE

Cat. No.: B315830
M. Wt: 428.6 g/mol
InChI Key: NDCGYKFGYLNZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features an adamantyl group, which is a bulky and rigid structure, contributing to its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE involves multiple steps. One common method includes the alkylation of 4-bromophenol at the 2-position of the adamantanol benzene ring in an inert solvent with an acid catalyst. This is followed by O-alkylation with methyl iodide in dimethylformamide in the presence of a potash base to produce 2-(1-adamantyl)-4-bromoanisole. The final step involves coupling the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as catalytic coupling by the Suzuki-Miyaura method are often employed due to their efficiency in forming carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets. The adamantyl group contributes to its stability and ability to interact with hydrophobic regions of proteins. This compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[1-(ADAMANTAN-1-YL)ETHYL]AMINO}METHYL)-2-METHOXYPHENOXY]-N-TERT-BUTYLACETAMIDE is unique due to its combination of an adamantyl group with a methoxyphenoxy and tert-butylacetamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C26H40N2O3

Molecular Weight

428.6 g/mol

IUPAC Name

2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C26H40N2O3/c1-17(26-12-19-8-20(13-26)10-21(9-19)14-26)27-15-18-6-7-22(23(11-18)30-5)31-16-24(29)28-25(2,3)4/h6-7,11,17,19-21,27H,8-10,12-16H2,1-5H3,(H,28,29)

InChI Key

NDCGYKFGYLNZCW-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C=C4)OCC(=O)NC(C)(C)C)OC

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C=C4)OCC(=O)NC(C)(C)C)OC

Origin of Product

United States

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